Chloromethylpentamethyldisiloxane
Overview
Description
Chloromethylpentamethyldisiloxane is an organosilicon compound with the chemical formula C6H17ClOSi2. It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds. This compound is known for its reactivity due to the presence of both chloromethyl and siloxane groups, making it a valuable intermediate in various chemical processes .
Mechanism of Action
Target of Action
Chloromethylpentamethyldisiloxane (CMPD) is primarily used as a chemical intermediate . It is involved in various chemical reactions due to its chloromethyl and siloxane groups.
Biochemical Pathways
The specific biochemical pathways affected by CMPD are currently unknown. Given its structure and reactivity, it may participate in various chemical reactions, potentially affecting multiple pathways. More research is needed to identify these pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity, indicated by Log Po/w values, suggests it could distribute into lipid-rich tissues . More research is needed to fully understand the pharmacokinetics of CMPD.
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CMPD. For instance, the compound should be stored in a cool place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethylpentamethyldisiloxane can be synthesized through the reaction of chloromethylsilane with hexamethyldisiloxane. The reaction typically occurs in the presence of a catalyst such as aluminum chloride or a similar Lewis acid. The reaction conditions often involve temperatures ranging from 0°C to 50°C and may require an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Chloromethylpentamethyldisiloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylpentamethyldisiloxane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically occur at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include silanol and siloxane derivatives.
Reduction Reactions: The primary product is methylpentamethyldisiloxane.
Scientific Research Applications
Chloromethylpentamethyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound is utilized in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is employed in the development of drug delivery systems and biomedical devices due to its biocompatibility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Chloromethyltrimethylsilane: Similar in structure but with fewer methyl groups, making it less reactive.
Chloromethyltriethylsilane: Contains ethyl groups instead of methyl groups, affecting its reactivity and physical properties.
Chloromethylphenylsilane: Contains a phenyl group, which significantly alters its chemical behavior and applications.
Uniqueness
Chloromethylpentamethyldisiloxane is unique due to its combination of high reactivity and stability. The presence of multiple methyl groups enhances its solubility in organic solvents and its compatibility with various chemical processes. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in the synthesis of advanced materials and compounds .
Properties
IUPAC Name |
chloromethyl-dimethyl-trimethylsilyloxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17ClOSi2/c1-9(2,3)8-10(4,5)6-7/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSWSTDGLWZVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClOSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938083 | |
Record name | 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17201-83-1 | |
Record name | 17201-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethylpentamethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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